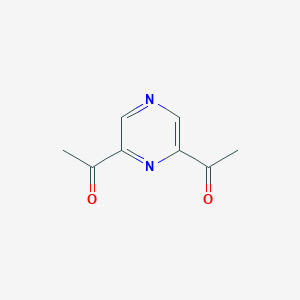
1,1'-(Pyrazine-2,6-diyl)diethanone
Overview
Description
1,1'-(Pyrazine-2,6-diyl)diethanone is an organic compound with the molecular formula C8H8N2O2. It is a derivative of pyrazine, characterized by the presence of two acetyl groups at the 2 and 6 positions of the pyrazine ring. This compound is known for its nutty, popcorn-like aroma and is used in various applications, including flavoring agents and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1'-(Pyrazine-2,6-diyl)diethanone can be synthesized through several methods. One common approach involves the Claisen condensation of 2,6-dimethylpyrazine with acetic anhydride in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, yielding 2,6-diacetylpyrazine as a crystalline product .
Industrial Production Methods: In industrial settings, the synthesis of 2,6-diacetylpyrazine often involves the use of alkali metal or alkaline earth metal as the alkaline reagent. This method simplifies the experimental operation, reduces the reaction period, and improves the yield of the product .
Chemical Reactions Analysis
Types of Reactions: 1,1'-(Pyrazine-2,6-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction of 2,6-diacetylpyrazine can yield 2,6-dimethylpyrazine.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted pyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions.
Major Products:
Oxidation: Pyrazine derivatives with additional functional groups.
Reduction: 2,6-Dimethylpyrazine.
Substitution: Substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
1,1'-(Pyrazine-2,6-diyl)diethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a model compound in studies of pyrazine metabolism and its effects on biological systems.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Industry: It is used as a flavoring agent in the food industry, imparting a nutty aroma to various products
Mechanism of Action
The mechanism of action of 2,6-diacetylpyrazine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The acetyl groups play a crucial role in its binding affinity and specificity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression .
Comparison with Similar Compounds
2-Acetylpyrazine: Similar in structure but with only one acetyl group, it shares the nutty aroma and is used in flavoring.
2,6-Dimethylpyrazine: Lacks the acetyl groups, used in chemical synthesis and as a flavoring agent.
2,6-Diformylpyrazine: Contains formyl groups instead of acetyl groups, used in coordination chemistry
Uniqueness: 1,1'-(Pyrazine-2,6-diyl)diethanone is unique due to its dual acetyl groups, which enhance its reactivity and binding properties. This makes it a valuable compound in both synthetic chemistry and flavoring applications .
Properties
IUPAC Name |
1-(6-acetylpyrazin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-5(11)7-3-9-4-8(10-7)6(2)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKWPJGYSWKVST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=CC(=N1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane](/img/structure/B135407.png)
![8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B135414.png)

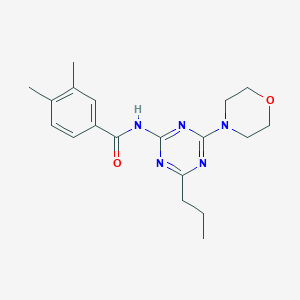

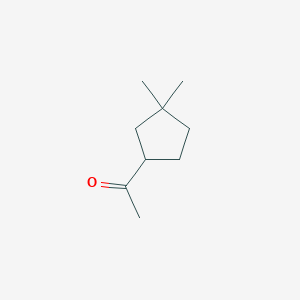
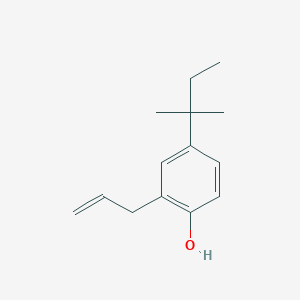
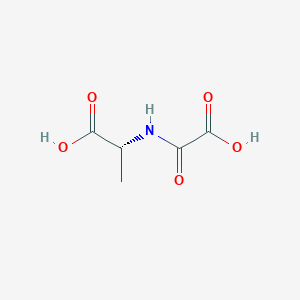
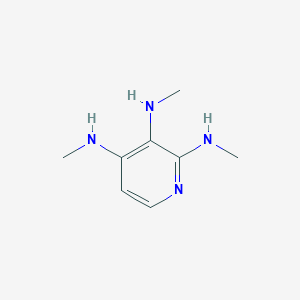

![[1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B135437.png)



